molecular formula C8H6BrNO2 B1348637 trans-4-Bromo-beta-nitrostyrene CAS No. 3156-37-4

trans-4-Bromo-beta-nitrostyrene

Cat. No. B1348637
CAS RN: 3156-37-4
M. Wt: 228.04 g/mol
InChI Key: LSGVHLGCJIBLMB-AATRIKPKSA-N
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Description

Trans-4-Bromo-beta-nitrostyrene is a chemical compound with the molecular formula C8H6BrNO2 . It is also known by several synonyms such as 1-bromo-4-2-nitrovinyl benzene, e-1-bromo-4-2-nitrovinyl benzene, 1-bromo-4-e-2-nitroethenyl benzene, and others . It is a derivative of styrene and is used in various fields of research and industry due to its unique chemical and physical properties.


Synthesis Analysis

Trans-4-Bromo-beta-nitrostyrene may be employed as a Michael acceptor for the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to β-nitrostyrenes .


Molecular Structure Analysis

The molecular structure of trans-4-Bromo-beta-nitrostyrene is represented by the SMILES string C1=CC (=CC=C1C=C [N+] (=O) [O-])Br . The InChI key for this compound is LSGVHLGCJIBLMB-AATRIKPKSA-N .


Chemical Reactions Analysis

Trans-4-Bromo-beta-nitrostyrene can act as a Michael acceptor in the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to β-nitrostyrenes .


Physical And Chemical Properties Analysis

Trans-4-Bromo-beta-nitrostyrene is a yellow to yellow-green powder . It has a melting point of 147-153°C . It is soluble in acetone, methanol, and dimethyl sulfoxide, but insoluble in water, ether, and hexane.

Scientific Research Applications

Toxicity and Biocidal Applications

  • Toxicity Studies : Trans-4-Bromo-beta-nitrostyrene, also referred to as beta-Bromo-beta-nitrostyrene, has been studied for its toxicity profile. It is primarily used as a wide-spectrum biocide, often in paper and pulp mill operations to combat slime formation. Toxicity studies have shown that this compound, when administered to rodents, results in significant inflammation and necrosis, particularly in the forestomach, glandular stomach, cecum, nasal passages, and testis. The studies also indicated the development of mild anemia and monocytosis related to these inflammatory and ulcerative lesions. These findings highlight the toxicological impacts of beta-Bromo-beta-nitrostyrene in biocidal applications (Toxicity report series, 1994).

Chemical Synthesis and Reactions

  • One-Pot Synthesis of Carbocycles : Trans-4-Bromo-beta-nitrostyrene has been utilized in chemical synthesis, particularly in one-pot synthesis methods. For instance, its derivatives are involved in the Michael addition reactions for the generation of nitronates, which are then treated with ethyl chloroformate to produce isoxazolidine derivatives. This process is important for synthesizing various cyclic compounds in organic chemistry (Tetrahedron, 1999).
  • Promiscuous Enzymatic Activity : Interestingly, an enzyme named 4-oxalocrotonate tautomerase has shown unexpected activity in catalyzing the isomerization of cis-nitrostyrene to trans-nit-nitrostyrene, including trans-4-Bromo-beta-nitrostyrene. This finding is significant as it reveals a novel enzymatic function and can be potentially exploited in synthetic chemistry to control stereoisomers of nitrostyrenes (ChemBioChem, 2012).

Studies on Substitution and Elimination Reactions

  • Substitution and Elimination in β-Halogenostyrenes : Research involving trans-4-Bromo-beta-nitrostyrene also extends to its behavior in nucleophilic reactions. Studies have examined its reactions with various nucleophiles, focusing on substitution and elimination mechanisms. These studies contribute to a deeper understanding of vinylic reactivity and are pivotal in organic synthetic strategies (Journal of The Chemical Society B: Physical Organic, 1968).

Safety And Hazards

Trans-4-Bromo-beta-nitrostyrene is considered hazardous. It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

1-bromo-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVHLGCJIBLMB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308701
Record name trans-4-Bromo-β-nitrostyrene
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Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Bromo-beta-nitrostyrene

CAS RN

5153-71-9, 3156-37-4
Record name trans-4-Bromo-β-nitrostyrene
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Record name NSC121158
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Record name trans-4-Bromo-β-nitrostyrene
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Record name 1-bromo-4-[(E)-2-nitroethenyl]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Xu, H Wei, J Gao, D Jiang - Design and Functions of Imine-Linked … - ir.soken.ac.jp
Periodic polygon networks and ordered open nanochannels found in covalent organic frameworks (COFs) render them able to construct catalytic scaffolds. However, the COFs’ lack of …
Number of citations: 2 ir.soken.ac.jp
H Xu, H Wei, J Gao, D Jiang - Design and Functions of Imine-Linked … - ir.soken.ac.jp
… trans-beta-Nitrostyrene, N, Ndiisopropylethylamine, trans-4-chloro-beta-nitrostyrene, trans-2-chloro-betanitrostyrene, trans-4-bromo-beta-nitrostyrene, trans-4-methyl-beta-nitrostyrene, …
Number of citations: 2 ir.soken.ac.jp

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